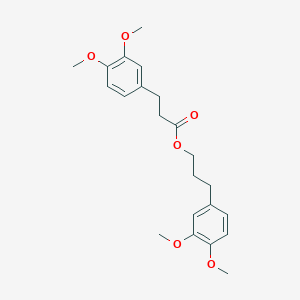![molecular formula C24H19N7S B1244722 4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1244722.png)
4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[3-(4-methylphenyl)-1-phenyl-4-pyrazolyl]methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione is a member of pyrazoles and a ring assembly.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been synthesized through various processes. For example, Nayak and Poojary (2019) describe the synthesis of a similar compound, 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, with an 80% yield. This synthesis involved treatment with 3,4-dimethoxybenzaldehyde in ethanol in the presence of acetic acid. The product was characterized by elemental analyses, mass spectrometry, FT-IR, 1H, and 13C-NMR spectroscopy (Nayak & Poojary, 2019).
Docking Studies and Biological Activity
Docking studies have been conducted to understand the binding interactions of these compounds with biological receptors. For instance, Nayak and Poojary (2020) conducted docking studies of similar compounds with prostaglandin D2 synthase (PGDS). These studies provided insights into their possible inhibitory action and suggested potential biological activity. Additionally, these compounds showed good antibacterial activity against various bacteria such as Staphylococcus aureus and Escherichia coli (Nayak & Poojary, 2020).
Structural Studies
Structural studies of 1,2,4-triazole derivatives, which include the mentioned compound, have been performed using techniques like X-ray diffraction. These studies help in understanding the molecular and supramolecular assembly of the crystals, which is crucial for their application in various fields. For example, Artime et al. (2018) conducted a structural study of three 1,2,4-triazole derivatives, providing detailed insights into their molecular structures (Artime et al., 2018).
Antimicrobial Activity
Several 1,2,4-triazole derivatives, including compounds similar to the one , have been synthesized and evaluated for their antimicrobial activities. These studies have demonstrated that these compounds exhibit good or moderate antimicrobial activity against a range of microorganisms. Such findings are essential for developing new antimicrobial agents (Bayrak et al., 2009).
Propiedades
Nombre del producto |
4-({[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
|---|---|
Fórmula molecular |
C24H19N7S |
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
4-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H19N7S/c1-17-7-9-18(10-8-17)22-20(16-30(29-22)21-5-3-2-4-6-21)15-26-31-23(27-28-24(31)32)19-11-13-25-14-12-19/h2-16H,1H3,(H,28,32)/b26-15+ |
Clave InChI |
LLCAFOHVAONHIC-CVKSISIWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=NN(C=C2/C=N/N3C(=NNC3=S)C4=CC=NC=C4)C5=CC=CC=C5 |
SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=NN3C(=NNC3=S)C4=CC=NC=C4)C5=CC=CC=C5 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN(C=C2C=NN3C(=NNC3=S)C4=CC=NC=C4)C5=CC=CC=C5 |
Solubilidad |
0.4 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



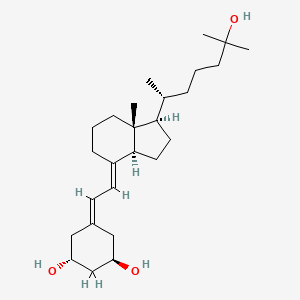

![(2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B1244644.png)
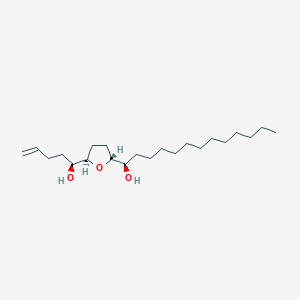
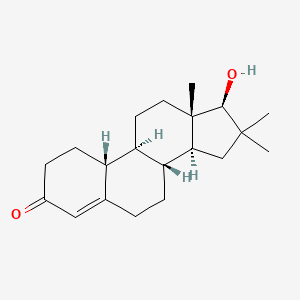
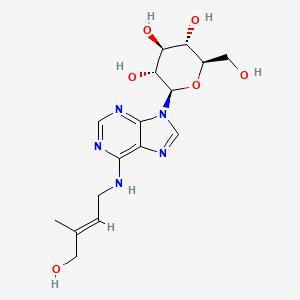
![3-oxo-3-[[(12E,14E,22E)-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoic acid](/img/structure/B1244652.png)
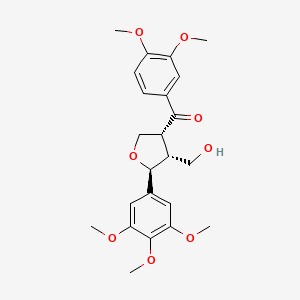

![N'-hydroxy-N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide](/img/structure/B1244656.png)


![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2,6-difluoro-benzoic acid](/img/structure/B1244660.png)
